methyl (2S)-2-methylbutanoate
CAS No.: 10307-60-5
Cat. No.: VC21224177
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10307-60-5 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | methyl (2S)-2-methylbutanoate |
| Standard InChI | InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1 |
| Standard InChI Key | OCWLYWIFNDCWRZ-YFKPBYRVSA-N |
| Isomeric SMILES | CC[C@H](C)C(=O)OC |
| SMILES | CCC(C)C(=O)OC |
| Canonical SMILES | CCC(C)C(=O)OC |
Introduction
Nomenclature and Identification
Methyl (2S)-2-methylbutanoate is classified as a fatty acid ester, specifically a methyl ester of 2-methylbutanoic acid with (S) configuration. This compound is registered with several identifiers that facilitate its tracking in scientific databases and commercial catalogs.
Chemical Identifiers
The compound possesses multiple standardized identifiers used in chemical databases and regulatory contexts:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 10307-60-5 |
| PubChem CID | 643001 |
| HMDB ID | HMDB0029762 |
| InChI Key | OCWLYWIFNDCWRZ-YFKPBYRVSA-N |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial contexts:
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(2S)-2-Methyl-butanoic Acid Methyl Ester
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Butanoic acid, 2-methyl-, methyl ester, (2S)-
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(S)-METHYL 2-METHYLBUTYRATE
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Methyl (S)-2-Methylbutanoate
Physical and Chemical Properties
Methyl (2S)-2-methylbutanoate exhibits distinct physicochemical properties that determine its behavior in various applications and environments. These properties have been experimentally determined and documented in chemical databases.
Basic Physical Properties
The fundamental physical properties of methyl (2S)-2-methylbutanoate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Physical State | Liquid |
| Density | 0.883 g/cm³ |
| Boiling Point | 113°C |
| Flash Point | 19°C |
| Vapor Pressure | 21.6 mmHg at 25°C |
| Index of Refraction | 1.395 |
Structural Parameters and Molecular Properties
Further molecular properties that characterize the compound include:
| Property | Value |
|---|---|
| Exact Mass | 116.084 Da |
| Polar Surface Area (PSA) | 26.30 Ų |
| LogP | 1.20550 |
| SMILES Notation | CCC@HC(=O)OC |
| InChI | InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m0/s1 |
Solubility and Compatibility
Methyl (2S)-2-methylbutanoate is described as a very hydrophobic molecule that is practically insoluble in water, aligning with its relatively high LogP value of 1.20550, which indicates preferential solubility in lipid environments rather than aqueous media . This property is consistent with its classification as a fatty acid ester and influences its applications in flavor chemistry and organic synthesis.
Structural Characteristics
The structural features of methyl (2S)-2-methylbutanoate directly influence its chemical reactivity, physical properties, and biological activity.
Molecular Structure
The compound consists of a branched carbon chain with a methyl branching at the alpha position (C2) relative to the carbonyl group. The ester moiety features a methyl group attached to the carboxylate oxygen. The key structural feature is the stereogenic center at C2, which has the (S) configuration according to the Cahn-Ingold-Prelog rules .
Stereochemistry
Methyl (2S)-2-methylbutanoate contains one stereogenic center at the C2 position, resulting in two possible enantiomers. The (2S) designation indicates the specific three-dimensional arrangement of substituents around this carbon atom. This stereochemistry is crucial for the compound's organoleptic properties and biological interactions .
The stereochemistry of this compound is particularly significant because the (S) enantiomer often exhibits different sensory properties compared to the (R) enantiomer. This parallel can be drawn from the parent acid, where (S)-2-methylbutyric acid is noted to have a pleasantly sweet, fruity odor, while the (R) enantiomer has different olfactory characteristics .
Occurrence and Applications
Natural Occurrence
While the search results don't directly mention natural sources of methyl (2S)-2-methylbutanoate, it's relevant to note that its parent acid, (S)-2-methylbutanoic acid, occurs naturally in many fruits such as apples and apricots, as well as in the scent of certain orchids like Luisia curtisii . By extension, the methyl ester may be present in similar natural sources or derived from these naturally occurring acids.
Synthetic Applications
As a chiral building block, methyl (2S)-2-methylbutanoate may serve as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring specific stereochemistry. Its ester functionality provides a reactive site for further transformations, while the stereogenic center establishes a defined spatial arrangement that can direct subsequent reactions .
Synthesis and Production
While the search results don't provide specific synthesis methods for methyl (2S)-2-methylbutanoate, some insights can be derived from information about related compounds.
Chemical Reactivity
Typical Reactions
As an ester, methyl (2S)-2-methylbutanoate would be expected to undergo typical ester reactions, including:
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Hydrolysis to (S)-2-methylbutanoic acid and methanol under acidic or basic conditions
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Transesterification to produce different esters in the presence of other alcohols and appropriate catalysts
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Reduction to primary alcohols using reducing agents such as lithium aluminum hydride
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Amidation reactions to form amides when treated with amines
Stability Considerations
With a flash point of 19°C, methyl (2S)-2-methylbutanoate presents flammability concerns and should be handled with appropriate safety precautions . Its relatively high vapor pressure of 21.6 mmHg at 25°C indicates significant volatility, which may affect its storage stability and handling requirements .
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